Cas no 1849288-82-9 (N-(2-chloroprop-2-en-1-yl)thietan-3-amine)

N-(2-chloroprop-2-en-1-yl)thietan-3-amine is a specialized organic compound featuring a thietane ring and a reactive 2-chloropropenyl substituent. Its structure combines a saturated three-membered sulfur heterocycle with an electrophilic allylic chloride moiety, making it a versatile intermediate in synthetic chemistry. The compound's unique reactivity profile allows for selective functionalization, particularly in nucleophilic substitution and cycloaddition reactions. Its thietane backbone contributes to steric constraints, while the chloropropenyl group facilitates further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The compound's balanced stability and reactivity make it suitable for controlled synthetic transformations under mild conditions. Proper handling is advised due to the potential lability of the chloroalkene functionality.
N-(2-chloroprop-2-en-1-yl)thietan-3-amine structure
1849288-82-9 structure
商品名:N-(2-chloroprop-2-en-1-yl)thietan-3-amine
CAS番号:1849288-82-9
MF:C6H10ClNS
メガワット:163.668299198151
CID:5103820

N-(2-chloroprop-2-en-1-yl)thietan-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Thietanamine, N-(2-chloro-2-propen-1-yl)-
    • N-(2-chloroprop-2-en-1-yl)thietan-3-amine
    • インチ: 1S/C6H10ClNS/c1-5(7)2-8-6-3-9-4-6/h6,8H,1-4H2
    • InChIKey: CCMRUDNLOYDMPM-UHFFFAOYSA-N
    • ほほえんだ: S1CC(NCC(Cl)=C)C1

N-(2-chloroprop-2-en-1-yl)thietan-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-1G
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
1g
¥ 3,735.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-5G
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
5g
¥ 11,206.00 2023-04-14
Chemenu
CM392216-1g
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%+
1g
$1147 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-100mg
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
100mg
¥936.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-1g
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
1g
¥3735.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-500mg
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
500mg
¥2495.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-500.0mg
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
500.0mg
¥2495.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-500MG
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
500MG
¥ 2,494.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-10G
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
10g
¥ 18,678.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2918-250MG
N-(2-chloroprop-2-en-1-yl)thietan-3-amine
1849288-82-9 95%
250MG
¥ 1,498.00 2023-04-14

N-(2-chloroprop-2-en-1-yl)thietan-3-amine 関連文献

N-(2-chloroprop-2-en-1-yl)thietan-3-amineに関する追加情報

N-(2-chloroprop-2-en-1-yl)thietan-3-amine: A Comprehensive Overview

The compound N-(2-chloroprop-2-en-1-yl)thietan-3-amine (CAS No. 1849288-82-9) is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of thietanes, which are four-membered ring ethers, and it incorporates an amino group substituted with a chlorinated allyl chain. The combination of these structural elements makes it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of thietane derivatives in organic synthesis due to their stability and reactivity. The chlorinated allyl group in this compound adds another layer of complexity, enabling it to participate in a variety of chemical reactions. For instance, the presence of the chlorine atom can facilitate nucleophilic substitution reactions, while the double bond in the allyl chain can undergo addition reactions under specific conditions. These properties make N-(2-chloroprop-2-en-1-yl)thietan-3-amine a versatile building block in organic chemistry.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have explored its use in the synthesis of bioactive compounds, where the thietane ring can serve as a scaffold for constructing drug-like structures. The amino group attached to the thietane ring provides additional functionality, allowing for further modifications to tailor the molecule's properties. This versatility has led to its inclusion in several drug discovery programs targeting various therapeutic areas.

In terms of synthesis, N-(2-chloroprop-2-en-1-yl)thietan-3-amine can be prepared through a variety of methods, including ring-opening reactions of epoxides or through direct alkylation of amines. The choice of synthesis route depends on the starting materials and desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which is crucial for pharmacological studies requiring high stereochemical control.

The physical properties of this compound are also worth noting. It has a relatively low molecular weight, which contributes to its volatility and solubility in organic solvents. Its melting point and boiling point are within ranges typical for similar organic compounds, making it suitable for use in both laboratory and industrial settings. The stability of the molecule under various conditions has been thoroughly investigated, ensuring its safe handling and storage.

From an environmental perspective, understanding the fate and behavior of N-(2-chloroprop-2-en-1-yL)thietan-3-amine in different ecosystems is essential for assessing its potential impact. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. This information is critical for industries utilizing this compound, as it helps in designing environmentally friendly processes and waste management strategies.

In conclusion, N-(2-chloropropenyl)thietanamine (CAS No. 184928889) is a multifaceted compound with significant potential across various disciplines. Its unique structure, reactivity, and versatility make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly play an increasingly important role in both academic and industrial settings.

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